(1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine
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Description
(1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Sensing and Detection N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine and its derivatives demonstrate potential as chemosensors. For instance, о-nitroarylidene imines have been shown to be effective bifunctional fluorescent chemosensors for detecting lanthanide cations and fluoride, cyanide, and acetate anions (Tolpygin et al., 2017).
Corrosion Inhibition Compounds derived from N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine show promise as corrosion inhibitors. A study on Schiff bases based on imidazo(1,2-a)pyridine scaffold revealed their ability to inhibit corrosion of mild steel in acidic environments (El Aatiaoui et al., 2021).
Molecular and Crystal Structure Analysis Experimental and theoretical studies of compounds related to N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine have provided insights into their molecular and crystal structures. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Tanak et al., 2013).
Biological Activity Derivatives of N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine have been investigated for their biological activities, including antimicrobial properties. For example, a study on Schiff bases with organic fluorine derived from 5-nitrothiophene-2-carboxaldehyde reported potent and broad-spectrum antibacterial activity (Al-Mutairi et al., 2020).
Pharmaceutical Research Some derivatives of this compound have been explored for their potential in pharmaceutical research, such as in the development of hepatitis B virus inhibitors. This highlights the diverse potential applications of N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine derivatives in medicinal chemistry (Liang et al., 2023).
Properties
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-21-17-11-14(20-12-16-8-10-19(26-16)23(24)25)7-9-18(17)22(13)15-5-3-2-4-6-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXILFIMCTTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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